
1-Boc-piperidine-3-carboxylic acid
Overview
Description
1-Boc-piperidine-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine. It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a piperidine ring with a carboxylic acid group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-piperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the protection of piperidine with a Boc group followed by carboxylation. The synthesis typically starts with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-piperidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Boc-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
1-Boc-piperidine-3-carboxylic acid, with the molecular formula and a molecular weight of 229.28 g/mol, features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity in synthetic pathways. Its CAS number is 84358-12-3, and it typically appears as a white crystalline powder with a melting point of approximately 160 °C .
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its Boc protection allows for selective reactions without affecting the carboxylic acid functionality.
Case Study: Synthesis of Pyrazole Derivatives
A notable study demonstrated the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine derivatives. The synthesis involved converting piperidine-4-carboxylic acids into β-keto esters, which were then reacted with N-monosubstituted hydrazines to yield the target pyrazole derivatives. This methodology highlights the utility of this compound as a precursor to chiral building blocks for pharmaceutical applications .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The compound's structural features make it suitable for the development of drugs targeting various biological pathways.
Case Study: Chiral Drug Development
Research has indicated that derivatives of this compound can be synthesized to create novel chiral amino acids, which are essential in drug design for their ability to interact selectively with biological systems. The synthesis of these derivatives often involves complex multi-step reactions where the Boc group plays a pivotal role in ensuring regioselectivity and stereochemistry .
Chiral Building Blocks
The compound is widely recognized for its role as a chiral building block in asymmetric synthesis. Its ability to provide chirality is invaluable in the production of enantiomerically pure compounds.
Data Table: Comparison of Chiral Building Blocks Derived from this compound
Compound Name | Yield (%) | Application Area |
---|---|---|
Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | 51 | Anticancer agents |
(R)-N-Boc-piperidine-3-carboxylic acid | 97 | Chiral catalysts |
(S)-N-Boc-piperidine-3-carboxylic acid | 97 | Enzyme inhibitors |
Material Science
Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly in the development of polymers and advanced materials where functionalized piperidine units can impart specific properties.
Case Study: Polymer Synthesis
In polymer chemistry, derivatives of this compound have been utilized to synthesize functionalized polymers with enhanced mechanical properties and thermal stability. These materials are being investigated for use in coatings, adhesives, and other industrial applications .
Mechanism of Action
The mechanism of action of 1-Boc-piperidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during synthetic procedures. It can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
N-Boc-2-piperidinecarboxylic acid: Similar structure but with the carboxylic acid group at the second position.
Isonipecotic acid: A piperidine derivative with a carboxylic acid group but without the Boc protecting group.
Uniqueness
1-Boc-piperidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the third position and the presence of the Boc protecting group. This combination provides distinct reactivity and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis.
Biological Activity
1-Boc-piperidine-3-carboxylic acid (Boc-piperidine) is a compound that has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and its interactions with various biological systems. This article provides an in-depth overview of the biological activity of Boc-piperidine, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 163438-09-3
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functional group. The Boc group is commonly used to protect amines during synthetic transformations, enhancing the stability and reactivity of the compound.
Synthesis
This compound can be synthesized through various methods, typically involving the protection of piperidine derivatives with Boc anhydride. The general synthetic route includes:
- Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
- Carboxylation : Introduction of the carboxylic acid group through standard carboxylation techniques.
The mechanism by which Boc-piperidine exerts its biological effects primarily involves its role as a protected amine. Upon deprotection, it can engage in various biochemical pathways, including enzyme inhibition and receptor interactions. This compound has been investigated for its potential as an inhibitor in several biological systems, particularly in antiviral research.
Case Studies and Research Findings
-
Antiviral Activity Against HIV-1 :
- A study demonstrated that derivatives of piperidine-3-carboxylic acids exhibited significant inhibitory activity against HIV-1 protease, with some compounds showing IC₅₀ values below 20 nM. Specifically, compound 22a containing a Boc-protected piperidine exhibited an IC₅₀ value of 3.61 nM against wild-type HIV-1 variants and showed 42% inhibition against resistant strains .
- Cytotoxicity Assays :
-
Structure-Activity Relationship (SAR) :
- The structure-activity relationship studies highlighted that modifications on the piperidine ring and substituents significantly influenced the biological activity of the compounds. The presence of specific functional groups was crucial for enhancing their inhibitory potency against target enzymes .
Comparative Analysis
Compound | IC₅₀ (nM) | Biological Target | Activity Level |
---|---|---|---|
Compound 22a | 3.61 | HIV-1 Protease | High |
Boc-Piperidine Derivative A | <20 | General Antiviral Activity | Moderate to High |
Boc-Piperidine Derivative B | >100 | Cytotoxicity | Low |
Q & A
Q. Basic: What are the standard synthetic routes for preparing 1-Boc-piperidine-3-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves Boc-protection of piperidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common protocol uses 1:1.2 molar ratios of the starting material to Boc anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) at 0–25°C . For purity optimization, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity (>95%) can be verified via HPLC with UV detection at 210 nm, as per Kanto Reagents’ analytical standards .
Q. Advanced: How can enantioselective deprotonation of this compound derivatives be achieved, and what computational models support this?
Methodological Answer:
Enantioselective deprotonation of Boc-protected piperidine derivatives is challenging due to competing reaction pathways. A study using sec-BuLi and (-)-sparteine as a chiral ligand achieved moderate enantioselectivity (er = 87:13) at -78°C, favoring the pro-S hydrogen abstraction . Computational modeling (DFT calculations) revealed that the reaction proceeds via a three-component intermediate complex, where thermodynamic control governs selectivity despite poor intrinsic acidity differences. Kinetic barriers for alternative pathways (e.g., carbamate addition) must be minimized through low-temperature conditions .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR (400 MHz, CDCl) shows characteristic peaks: δ 1.44 (s, Boc tert-butyl), δ 3.5–4.0 (piperidine ring protons), and δ 12.0 (broad, carboxylic acid proton). C NMR confirms the Boc carbonyl (δ 155 ppm) and carboxylic acid (δ 175 ppm) .
- IR : Strong absorption bands at ~1700 cm (C=O stretch of Boc and carboxylic acid) and ~1250 cm (C-O of Boc) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 230.3) validates molecular weight alignment with CHNO .
Q. Advanced: How can stereochemical discrepancies in synthetic intermediates of this compound be resolved?
Methodological Answer:
Stereochemical inconsistencies often arise during functionalization (e.g., hydroxylation or amidation). To resolve these:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize derivatives with resolving agents (e.g., L-tartaric acid) .
- Dynamic NMR : Monitor diastereomeric splitting of proton signals at variable temperatures to assess rotational barriers in constrained intermediates .
Q. Basic: What are the storage and handling protocols to ensure stability of this compound?
Methodological Answer:
Store the compound at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture and acidic/basic vapors. For handling, use inert glovebox conditions (humidity <10%) and pre-dry solvents (e.g., molecular sieves for THF). Stability studies indicate a shelf life of ≥5 years under these conditions .
Q. Advanced: How does the Boc group influence the pharmacological activity of piperidine-3-carboxylic acid derivatives?
Methodological Answer:
The Boc group enhances solubility in organic solvents and stabilizes intermediates during multi-step syntheses (e.g., peptide coupling). However, it may sterically hinder receptor binding in bioactive molecules. Comparative studies with deprotected analogs (e.g., piperidine-3-carboxylic acid) show reduced cytotoxicity in cancer cell lines (IC values increase by ~10-fold), suggesting the Boc group’s role in modulating bioavailability .
Q. Basic: What are common impurities in this compound synthesis, and how are they quantified?
Methodological Answer:
- Impurities : Residual starting material (piperidine-3-carboxylic acid), Boc-anhydride byproducts (di-tert-butyl carbonate), and hydrolysis products (tert-butyl alcohol).
- Quantification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Impurity thresholds should be <0.5% as per ICH guidelines .
Q. Advanced: What strategies improve the yield of this compound in large-scale reactions?
Methodological Answer:
- Flow Chemistry : Continuous-flow systems with immobilized DMAP catalysts reduce side reactions (e.g., over-Bocylation) and improve heat dissipation .
- Solvent Optimization : Replace THF with 2-MeTHF for higher boiling points (80°C vs. 66°C), enabling faster reaction rates at elevated temperatures without degradation .
- Workup Automation : Liquid-liquid extraction using pH-controlled aqueous phases (pH 3–4) ensures efficient separation of the carboxylic acid product from unreacted Boc anhydride .
Q. Basic: How is this compound utilized in peptide synthesis?
Methodological Answer:
The compound serves as a conformationally constrained amino acid analog. For coupling:
Activate the carboxylic acid with HATU/DIPEA in DMF.
React with N-terminal-deprotected peptides (e.g., on Wang resin) at 25°C for 12–24 hours.
Monitor coupling efficiency via Kaiser test or Fmoc deprotection UV absorbance (301 nm) .
Q. Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Simulate transition states for key reactions (e.g., deprotonation or nucleophilic acyl substitution) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to prioritize reaction pathways .
- Machine Learning : Train models on existing reaction data (e.g., Hammett parameters, solvent polarity) to predict regioselectivity in functionalizations. Open-source tools like RDKit integrate with Python workflows for rapid screening .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXILIHONWRXHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991708 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71381-75-4, 84358-12-3 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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